molecular formula C20H19NO3 B12343322 (4Z)-2-(3,4-dimethylphenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

(4Z)-2-(3,4-dimethylphenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Cat. No.: B12343322
M. Wt: 321.4 g/mol
InChI Key: UGFUJFDKZLACMS-PDGQHHTCSA-N
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Description

2-(3,4-dimethylphenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a complex organic compound with a unique structure that combines a tetrahydroisoquinoline core with a dimethylphenyl group and an ethoxymethylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylbenzaldehyde with tetrahydroisoquinoline derivatives under acidic or basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as alkylation or acylation, to introduce the ethoxymethylidene group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

2-(3,4-dimethylphenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Researchers investigate its potential as a lead compound for drug development, particularly in the treatment of neurological disorders or cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethylphenyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the ethoxymethylidene group, which may affect its reactivity and biological activity.

    4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline: Lacks the dimethylphenyl group, which may influence its chemical properties and applications.

Uniqueness

The uniqueness of 2-(3,4-dimethylphenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione lies in its combined structural features, which provide a distinct set of chemical and biological properties

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

(4Z)-2-(3,4-dimethylphenyl)-4-(ethoxymethylidene)isoquinoline-1,3-dione

InChI

InChI=1S/C20H19NO3/c1-4-24-12-18-16-7-5-6-8-17(16)19(22)21(20(18)23)15-10-9-13(2)14(3)11-15/h5-12H,4H2,1-3H3/b18-12-

InChI Key

UGFUJFDKZLACMS-PDGQHHTCSA-N

Isomeric SMILES

CCO/C=C\1/C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=C(C=C3)C)C

Canonical SMILES

CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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